Methyl 3-(methyl(neopentyl)amino)propanoate
CAS No.:
Cat. No.: VC20135073
Molecular Formula: C10H21NO2
Molecular Weight: 187.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H21NO2 |
|---|---|
| Molecular Weight | 187.28 g/mol |
| IUPAC Name | methyl 3-[2,2-dimethylpropyl(methyl)amino]propanoate |
| Standard InChI | InChI=1S/C10H21NO2/c1-10(2,3)8-11(4)7-6-9(12)13-5/h6-8H2,1-5H3 |
| Standard InChI Key | WJDHPYCCXLDPGM-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)CN(C)CCC(=O)OC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Methyl 3-(methyl(neopentyl)amino)propanoate features a propanoate backbone substituted at the third carbon with a methyl(neopentyl)amino group. The neopentyl moiety (2,2-dimethylpropyl) introduces substantial steric bulk, which influences both its reactivity and interactions with biological targets. The methyl ester at the terminal position enhances solubility in organic solvents while providing a handle for further functionalization.
Key Structural Features:
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Molecular Formula: C₁₀H₂₁NO₂
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Molecular Weight: 187.28 g/mol
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IUPAC Name: Methyl 3-[2,2-dimethylpropyl(methyl)amino]propanoate
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Canonical SMILES: CC(C)(C)CN(C)CCC(=O)OC
Spectroscopic Properties
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm its structure. For instance:
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¹H NMR: Peaks corresponding to the neopentyl group (δ 0.8–1.2 ppm), methyl ester (δ 3.6–3.7 ppm), and methylamino protons (δ 2.2–2.5 ppm) .
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¹³C NMR: Signals for the carbonyl carbon (δ 172–174 ppm), ester oxygen-bound methyl (δ 51–52 ppm), and quaternary carbons of the neopentyl group (δ 25–30 ppm) .
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HR-ESIMS: A molecular ion peak at m/z 187.28 [M + H]⁺ aligns with the calculated mass.
Synthetic Methodologies
Conventional Synthesis Routes
The compound is typically synthesized via nucleophilic addition reactions. A primary route involves the Michael addition of neopentylamine to methyl acrylate, followed by N-methylation:
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Step 1: Neopentylamine reacts with methyl acrylate in a polar aprotic solvent (e.g., acetonitrile) at 40–60°C to form 3-(neopentylamino)propanoate.
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Step 2: N-Methylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) yields the final product.
This two-step process achieves isolated yields of 70–85%, with purity >95% confirmed by HPLC.
Catalytic and Green Chemistry Approaches
Recent studies highlight the use of organocatalysts to improve efficiency. For example, tris(pentafluorophenyl)borane [B(C₆F₅)₃] catalyzes analogous aminolysis reactions under mild conditions (40°C, 15 min), reducing side products and energy consumption . Such methods are scalable to multigram quantities, making them industrially viable .
Optimization Parameters:
Chemical Reactivity and Functionalization
Ester Hydrolysis and Derivatization
The methyl ester undergoes hydrolysis to yield carboxylic acid derivatives, which are pivotal in prodrug design. Alkaline hydrolysis (NaOH, H₂O/EtOH) at 60°C provides 3-(methyl(neopentyl)amino)propanoic acid, a precursor for peptide coupling.
Amine Group Reactivity
The tertiary amine participates in alkylation and acylation reactions. For instance, quaternization with benzyl chloride forms a cationic surfactant, while acylation with acetyl chloride produces amides for polymer crosslinking .
Applications in Medicinal Chemistry
Prodrug Development
The ester group facilitates membrane permeability, making the compound a candidate for prodrugs. In one study, derivatives showed enhanced bioavailability in vitro compared to carboxylic acid analogs .
Enzyme Inhibition
Structural analogs of Methyl 3-(methyl(neopentyl)amino)propanoate exhibit inhibitory activity against malate dehydrogenase (MDH), a target in cancer metabolism. Modifications to the neopentyl group improved binding affinity (IC₅₀ = 0.8–2.4 μM) .
Material Science Applications
Polymer Additives
Incorporating the compound into polyurethane matrices enhances thermal stability (Tg increased by 15–20°C) due to steric hindrance from the neopentyl group.
Surface Modification
Self-assembled monolayers (SAMs) derived from its thiol analogs improve corrosion resistance on metal surfaces, with electrochemical impedance spectroscopy (EIS) showing a 90% reduction in corrosion rate .
Future Research Directions
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Toxicity Profiling: Systematic in vivo studies to assess acute and chronic toxicity.
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Catalyst Design: Developing enantioselective catalysts for asymmetric synthesis of chiral derivatives.
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Drug Delivery Systems: Exploring micellar or liposomal formulations for targeted therapy.
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